molecular formula C17H16O4 B086047 5,7-Dimethoxyflavanone CAS No. 1036-72-2

5,7-Dimethoxyflavanone

Cat. No. B086047
CAS RN: 1036-72-2
M. Wt: 284.31 g/mol
InChI Key: IAFBOKYTDSDNHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,7-Dimethoxyflavanone and related compounds has been explored through various chemical pathways. A notable study outlines the synthesis of natural homoisoflavonoids, closely related to this compound, via a linear step process starting from known 4-chromenones, highlighting chemoselective reduction and selective deprotection methods (Lee et al., 2016). Another approach for synthesizing flavonoid derivatives, including the target compound, involves a multi-step process that utilizes commercially available phenols, showcasing the versatility in creating these complex structures (Kim et al., 2022).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two methoxy groups at the 5th and 7th positions of the flavanone skeleton. This structural arrangement significantly influences its chemical behavior and biological activity. Structural elucidation techniques, such as NMR and mass spectrometry, have been pivotal in confirming the configurations of synthesized compounds (Hong-qi, 2009).

Chemical Reactions and Properties

This compound participates in various chemical reactions, reflective of its functional groups. Studies have explored its reactivity, particularly focusing on its potential to undergo transformations such as the formation of antimicrobial agents through modifications of its hydroxyflavanone derivatives (Zhang et al., 2016). These reactions underscore the compound's chemical versatility and potential for pharmaceutical applications.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. The methoxy groups contribute to its lipophilicity, affecting its absorption and bioavailability in biological systems. However, specific studies detailing these properties are limited, emphasizing the need for further research in this area.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity towards other compounds and stability under various conditions, are essential for understanding its potential applications. Its antioxidant and potential chemopreventive properties have been highlighted, with studies demonstrating its ability to inhibit P-glycoprotein, suggesting implications for overcoming cancer multi-drug resistance (Teng et al., 2021).

Scientific Research Applications

  • Synthetic Chemistry : 5,7-Dimethoxyflavanone can be converted into flavanols and other substances with similar mass spectra, like xanthorrhone, through chemical reactions (Birch, Dahl, & Pelter, 1969).

  • Cancer Research : Studies have shown that derivatives of this compound, such as 4′,7-Dimethoxyflavanone, exhibit antiproliferative effects and can induce cell cycle arrest and apoptosis in cancer cells, specifically in human breast cancer MCF-7 cells (Choi, Lee, & Kim, 2011).

  • Botanical Research : This compound has been isolated from various plant species like Boesenbergia pandurata and Piper caninum. It is one of the flavonoids that contribute to the chemical diversity and potential medicinal properties of these plants (Jaipetch, Reutrakul, Tuntiwachwuttikul, & Santisuk, 1983; Wan Mohd Nuzul Hakimi Wan Salleh, Ahmad, & Yen, 2015).

  • Pharmacology and Traditional Medicine : It shows promising anti-inflammatory activities, as observed in studies involving compounds isolated from Caesalpinia pulcherrima (Rao, Fang, & Tzeng, 2005).

  • Neuroprotective and Anti-Amnestic Agents : Certain derivatives of this compound are being studied as potent acetylcholinesterase inhibitors and anti-amnestic agents, potentially useful in managing Alzheimer’s disease (Anand & Singh, 2012).

  • Antimicrobial Properties : This compound has demonstrated antimicrobial activity against drug-resistant bacteria like Klebsiella pneumoniae, which are known to produce extended-spectrum β-lactamases (Özçelik, Orhan, Ozgen, & Ergun, 2008).

  • Antileishmanial Effect : Studies have indicated that certain derivatives of this compound exhibit antileishmanial activity, potentially offering a new approach for drug discovery and development against skin disorders like cutaneous leishmaniasis (Robledo et al., 2015).

  • Pharmacokinetic Studies : The distribution and elimination of this compound in the body have been studied in mice, providing critical information for evaluating its therapeutic potential and safety (Bei & An, 2016; Bei & An, 2015).

Mechanism of Action

Target of Action

5,7-Dimethoxyflavone (DMF) is a major flavone found in Kaempferia parviflora . It primarily targets the phosphatidylinositol 3-kinase-Akt pathway , cytochrome P450 (CYP) 3As , and Breast Cancer Resistance Protein (BCRP) . These targets play crucial roles in protein synthesis, drug metabolism, and multidrug resistance, respectively .

Mode of Action

DMF interacts with its targets to bring about several changes. It stimulates the phosphatidylinositol 3-kinase-Akt pathway, which in turn activates the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . DMF also inhibits CYP3As and BCRP, which are involved in drug metabolism and multidrug resistance .

Biochemical Pathways

DMF affects several biochemical pathways. It reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 . DMF also upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A, leading to an increase in relative mitochondrial DNA content .

Pharmacokinetics

It is known that dmf is orally administered in mice at doses of 25 mg·kg −1 ·day −1 or 50 mg·kg −1 ·day −1 for 8 weeks . The impact of these properties on the bioavailability of DMF is yet to be determined.

Result of Action

DMF has several molecular and cellular effects. DMF alleviates inflammatory responses by reducing the tumor necrosis factor-alpha and interleukin-6 serum and mRNA levels .

Safety and Hazards

When handling 5,7-Dimethoxyflavanone, it’s advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While 5,7-Dimethoxyflavanone has shown potential in various biological activities, its anti-sarcopenic effect remains to be elucidated . Future research could focus on further investigating its inhibitory activity on sarcopenia and other potential therapeutic applications .

properties

IUPAC Name

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFBOKYTDSDNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908493
Record name 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1036-72-2
Record name 5,7-Dimethoxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavanone, 5,7-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 5,7-Dimethoxyflavanone has shown a diverse range of biological activities in in vitro studies, including:

  • Antibacterial activity: It displayed activity against various bacteria, including Bacillus subtilis [, ], Escherichia coli [], and Staphylococcus aureus [].
  • Antifungal activity: It showed significant activity against Aspergillus niger and Aspergillus flavus [].
  • Antimutagenic activity: It suppressed umu gene expression of SOS response in Salmonella typhimurium TA1535/pSK1002 against the mutagen furylfuramide and also suppressed 2-amino-3,4-dimethylimidazo-[4,5-f]quinolone (MeIQ) and UV irradiation-induced SOS response [].
  • Antioxidant activity: It exhibited strong antioxidant activities in DPPH radical scavenging assays [, ].
  • Cytotoxicity: While showing less potency than other compounds from the same plant, it exhibited some cytotoxic activity against the A2780 human ovarian cancer cell line [].

ANone: this compound is a flavanone, a class of flavonoids. Its structural characteristics are:

  • Spectroscopic data: The structure is elucidated using various spectral analyses including UV-Vis, FTIR, NMR (1H and 13C), and Mass Spectrometry [, , , ].

A: The methylation pattern in this compound, specifically the presence of methoxy groups at positions 5 and 7, is crucial for its biological activity. Studies have shown that methylation of flavonoids can significantly impact their properties, including their antioxidant, anti-inflammatory, and anticancer activities [, ]. The exact influence of the methylation pattern in this compound on its various biological activities requires further investigation.

ANone: this compound has been isolated from various plant sources, including:

  • Abrus precatorius (root and leaf extracts) [, ]
  • Piper caninum (stems) [, ]
  • Polygonum persicaria []
  • Polygonum limbatum (leaves) []
  • Sozuku []
  • Eucalyptus species (foliar glands) []
  • Viscum album (twigs and leaves) []
  • Piper methysticum (roots) [, ]
  • Bauhinia variegata (bark) []
  • Etlingera elatior (seeds) []
  • Alpinia pricei (rhizomes) [, ]
  • Oroxylum indicum (root bark) []

ANone: The diverse biological activities of this compound make it a promising candidate for drug discovery, particularly in the following areas:

  • Antimicrobial agents: Its antibacterial and antifungal properties could be explored for developing new treatments for infectious diseases [, ].
  • Anticancer agents: While its cytotoxic activity might be less potent compared to other compounds, further research on its mechanisms and potential synergistic effects could contribute to the development of novel cancer therapies [].
  • Anti-inflammatory and antioxidant agents: Its antioxidant and potential anti-inflammatory properties could be further investigated for developing treatments for inflammatory and oxidative stress-related diseases [, ].

ANone: Several research avenues can be pursued to further understand and exploit the therapeutic potential of this compound:

  • Mechanism of action: Detailed studies are needed to unravel the precise molecular mechanisms underlying its diverse biological activities [, ].
  • In vivo studies: Further in vivo experiments are crucial to validate the in vitro findings, determine its efficacy in animal models, and assess its safety profile [, , ].
  • Structure-activity relationship (SAR): Investigating the SAR by synthesizing and evaluating analogs of this compound could help identify structural features critical for its activity and potentially lead to the development of more potent and selective derivatives [, ].
  • Formulation and delivery: Developing suitable formulations and delivery systems could enhance its bioavailability and therapeutic efficacy [].

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